[2-(4-Methyl-2-phenylpiperazin-1-yl)phenyl]methanol
Overview
Description
[2-(4-Methyl-2-phenylpiperazin-1-yl)phenyl]methanol is a chemical compound with the molecular formula C18H22N2O It is known for its unique structure, which includes a piperazine ring substituted with a phenyl group and a hydroxymethyl group
Mechanism of Action
Target of Action
The primary target of [2-(4-Methyl-2-phenylpiperazin-1-yl)phenyl]methanol is acetylcholinesterase (AChE) . AChE is an enzyme that is responsible for breaking down acetylcholine, a neurotransmitter that plays a crucial role in memory and cognition .
Mode of Action
The compound interacts with AChE, inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, thereby increasing its availability in the synaptic cleft . The compound has been shown to exhibit mixed-type inhibition, indicating that it can bind to both the active site and an allosteric site on the enzyme .
Biochemical Pathways
By inhibiting AChE, this compound affects the cholinergic pathway . This pathway is involved in various cognitive functions, including memory and learning. Increased acetylcholine levels can enhance cholinergic transmission, potentially improving these cognitive functions .
Pharmacokinetics
While specific ADME (Absorption, Distribution, Metabolism, Excretion) properties for this compound are not readily available, its molecular weight (282.38) and predicted density (1.126±0.06 g/cm3) suggest that it may have favorable bioavailability .
Result of Action
The inhibition of AChE and the subsequent increase in acetylcholine levels can lead to enhanced cognitive function . .
Biochemical Analysis
Biochemical Properties
[2-(4-Methyl-2-phenylpiperazin-1-yl)phenyl]methanol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes such as butyrylcholinesterase (BuChE), where it exhibits inhibitory activity . The nature of these interactions involves binding to the active site of the enzyme, thereby inhibiting its activity. This compound’s interaction with BuChE suggests its potential use in treating conditions related to cholinergic dysfunction.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the expression of genes involved in neurotransmission and neuroprotection . Additionally, it has been observed to alter cellular metabolism by affecting the activity of key metabolic enzymes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of certain enzymes, such as BuChE, by binding to their active sites . This binding prevents the enzyme from catalyzing its substrate, leading to a decrease in enzyme activity. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and enzyme activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to have beneficial effects, such as improved cognitive function and neuroprotection . At higher doses, it can exhibit toxic or adverse effects, including neurotoxicity and hepatotoxicity. These threshold effects highlight the importance of careful dosage management in experimental and therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in its metabolism. For example, it is metabolized by cytochrome P450 enzymes, which facilitate its biotransformation into active or inactive metabolites . These metabolic pathways can influence the compound’s pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It has been shown to interact with membrane transporters that facilitate its uptake into cells . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. These interactions play a critical role in determining the compound’s bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. It has been observed to localize in specific cellular compartments, such as the cytoplasm and nucleus . This localization is often directed by targeting signals or post-translational modifications that guide the compound to its site of action. Understanding its subcellular distribution can provide insights into its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-Methyl-2-phenylpiperazin-1-yl)phenyl]methanol typically involves the reaction of 1-methyl-3-phenylpiperazine with a suitable benzaldehyde derivative under controlled conditions. The reaction is often carried out in the presence of a reducing agent such as sodium borohydride to facilitate the formation of the hydroxymethyl group .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as purification and crystallization to ensure the compound’s purity and quality. The reaction conditions are optimized to achieve high yields and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
[2-(4-Methyl-2-phenylpiperazin-1-yl)phenyl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The phenyl ring can undergo electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions include carboxylic acid derivatives, reduced alcohols, and substituted phenyl derivatives
Scientific Research Applications
[2-(4-Methyl-2-phenylpiperazin-1-yl)phenyl]methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: It is investigated for its potential therapeutic properties, particularly in the treatment of neurological disorders.
Industry: The compound is used in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
[2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide]: This compound is also a piperazine derivative with potential therapeutic applications.
[2-(4-Methyl-2-phenyl-1-piperazinyl)-3-pyridinemethanol]: Another similar compound with a pyridine ring instead of a phenyl ring.
Uniqueness
[2-(4-Methyl-2-phenylpiperazin-1-yl)phenyl]methanol is unique due to its specific substitution pattern and the presence of a hydroxymethyl group. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
[2-(4-methyl-2-phenylpiperazin-1-yl)phenyl]methanol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O/c1-19-11-12-20(17-10-6-5-9-16(17)14-21)18(13-19)15-7-3-2-4-8-15/h2-10,18,21H,11-14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABLJNOQEJRHXCJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C(C1)C2=CC=CC=C2)C3=CC=CC=C3CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001230408 | |
Record name | 2-(4-Methyl-2-phenyl-1-piperazinyl)benzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001230408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57321-32-1 | |
Record name | 2-(4-Methyl-2-phenyl-1-piperazinyl)benzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57321-32-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-Methyl-2-phenyl-1-piperazinyl)benzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001230408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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